

# YTP-17: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YTP-17    |           |
| Cat. No.:            | B10861930 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth overview of YTP-17, a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction. Dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional co-activator YAP and its association with TEAD transcription factors, is a key driver in various cancers. YTP-17 emerges from a class of dihydrobenzofurane analogs designed to disrupt this critical interaction, thereby inhibiting tumor growth. This document details the discovery, synthesis, and preclinical characterization of YTP-17, presenting key data in a structured format, outlining experimental methodologies, and visualizing the underlying biological and experimental frameworks.

# Introduction: The Hippo Pathway and the YAP-TEAD Interaction

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of numerous cancers. The downstream effectors of this pathway are the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The



interaction between YAP and TEAD is therefore a prime therapeutic target for cancers with a dysregulated Hippo pathway.

YTP-17 is a novel small molecule inhibitor that directly targets the YAP-TEAD protein-protein interface, preventing the formation of the oncogenic transcriptional complex. Its discovery represents a significant advancement in the development of targeted therapies for Hippo-driven cancers.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **YTP-17**, providing a clear comparison of its in vitro and in vivo activities.

| Parameter                                         | Value | Assay                                                          | Reference |
|---------------------------------------------------|-------|----------------------------------------------------------------|-----------|
| YAP-TEAD Interaction<br>Inhibition IC50           | 4 nM  | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][2]    |
| Antiproliferative Activity IC50 (NCI-H2052 cells) | 45 nM | Cell Proliferation<br>Assay                                    | [1][2]    |

Table 1: In Vitro Activity of YTP-17

| Parameter                 | Value                                               | Animal Model             | Cell Line | Reference |
|---------------------------|-----------------------------------------------------|--------------------------|-----------|-----------|
| Dosing Regimen            | 60 mg/kg, oral<br>gavage, once<br>daily for 2 weeks | Xenograft Mouse<br>Model | NCI-H226  | [1][2]    |
| Tumor Volume<br>Reduction | 45%                                                 | Xenograft Mouse<br>Model | NCI-H226  | [1]       |

Table 2: In Vivo Efficacy of YTP-17



# **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in this guide. While specific, detailed protocols for **YTP-17** are not publicly available in full, the following represents a likely reconstruction based on the available literature and standard laboratory procedures.

# **Synthesis of YTP-17**

The synthesis of **YTP-17** is a multi-step process starting from commercially available precursors. The following scheme outlines the key transformations[3]:





Click to download full resolution via product page

Caption: Synthetic scheme for YTP-17.



#### Detailed Methodology:

- Step a: To a solution of the starting phenol in dimethylformamide (DMF) at 0 °C is added sodium hydride (NaH), followed by 2-hydroxyethyl methyl sulfone. The reaction is allowed to warm to room temperature and stirred for 2 hours.
- Step b: In a separate flask, a solution of the corresponding alcohol in tetrahydrofuran (THF) is treated with 2-(tetrahydropyran-2-yloxy)ethanol, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD) at 0 °C. The reaction is stirred at room temperature for 2 hours.
- Step c (Suzuki Coupling): The product from step a is coupled with the boronic acid derivative from step b using a palladium catalyst (Pd2(dba)3) and a ligand (N-Xanthphos) in a mixture of toluene and water with potassium phosphate (K3PO4) as a base. The reaction is heated at 100 °C for 12-18 hours.
- Step d (Deprotection): The resulting intermediate is treated with sodium hydroxide (NaOH) in a mixture of THF and methanol (MeOH) at room temperature for 18 hours to remove a protecting group.
- Step e (Methylation): The product from step d is methylated using methyl iodide (MeI) and NaH in DMF at 0 °C for 2 hours.
- Step f (Amide Coupling): The carboxylic acid is coupled with methylamine hydrochloride (MeNH2.HCl) using HATU as a coupling reagent and diisopropylethylamine (DIPEA) as a base in DMF at room temperature for 18 hours.
- Step g (Final Deprotection): The final protecting group is removed using 4 N HCl in dioxane at room temperature for 2.5-18 hours to yield **YTP-17**.

Note: Purification after each step would typically involve standard techniques such as extraction, chromatography, and crystallization. Characterization would be performed using techniques like NMR and mass spectrometry to confirm the structure and purity of the intermediates and the final product.

# YAP-TEAD TR-FRET Assay



This assay is used to measure the ability of **YTP-17** to disrupt the interaction between YAP and TEAD.



Click to download full resolution via product page

Caption: Workflow for the YAP-TEAD TR-FRET assay.

#### **Detailed Methodology:**

• Reagent Preparation: Recombinant YAP and TEAD proteins are labeled with a suitable FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively.



- Compound Plating: YTP-17 is serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA) and added to a low-volume 384-well plate.
- Protein Addition: The labeled TEAD (donor) and YAP (acceptor) proteins are added to the wells containing the compound.
- Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
- Signal Detection: The TR-FRET signal is measured using a plate reader capable of timeresolved fluorescence detection, with excitation at a wavelength appropriate for the donor and emission detection at the wavelengths of both the donor and acceptor.
- Data Analysis: The ratio of acceptor to donor emission is calculated. The IC50 value is
  determined by plotting the percentage of inhibition against the logarithm of the YTP-17
  concentration and fitting the data to a four-parameter logistic equation.

## **Cell Proliferation Assay**

This assay determines the effect of **YTP-17** on the proliferation of cancer cells.





Click to download full resolution via product page

Caption: Workflow for the cell proliferation assay.

#### **Detailed Methodology:**

- Cell Seeding: NCI-H2052 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
- Compound Treatment: **YTP-17** is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.



- Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment: A cell proliferation reagent (e.g., XTT, MTS, or resazurin) is added to each well according to the manufacturer's instructions.
- Signal Measurement: After a further incubation period (typically 1-4 hours), the absorbance or fluorescence is measured using a microplate reader.
- Data Analysis: The background-subtracted absorbance/fluorescence values are used to
  calculate the percentage of cell growth inhibition. The IC50 value is determined by plotting
  the percentage of inhibition against the logarithm of the YTP-17 concentration.

## In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of YTP-17 in a mouse model.





Click to download full resolution via product page

Caption: Workflow for the in vivo xenograft study.

#### **Detailed Methodology:**

- Cell Implantation: NCI-H226 cells are harvested and suspended in a suitable medium (e.g., Matrigel). A specific number of cells (e.g., 1 x 106) is subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).
- Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).



- Group Assignment: The mice are randomized into treatment and vehicle control groups.
- Treatment: YTP-17 is formulated in an appropriate vehicle and administered orally by gavage at a dose of 60 mg/kg once daily for 14 consecutive days. The control group receives the vehicle only.
- Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (length x width2) / 2.
- Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further processed for histological or biomarker analysis.

# Mechanism of Action: The YAP-TEAD Signaling Pathway

**YTP-17** exerts its anti-tumor effects by inhibiting the interaction between YAP and TEAD. The following diagram illustrates the Hippo signaling pathway and the point of intervention for **YTP-17**.





Click to download full resolution via product page

Caption: The Hippo signaling pathway and the inhibitory action of YTP-17.



## Conclusion

YTP-17 is a promising preclinical candidate that demonstrates potent and selective inhibition of the YAP-TEAD protein-protein interaction. Its nanomolar in vitro activity and significant in vivo tumor growth inhibition highlight its potential as a therapeutic agent for cancers driven by the Hippo pathway. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of this and similar targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. DSpace [repositori.upf.edu]
- 3. NCI-H226 Xenograft Model Altogen Labs [altogenlabs.com]
- To cite this document: BenchChem. [YTP-17: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861930#discovery-and-synthesis-of-ytp-17]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com